

A Comparative Analysis of the Thermochemical Properties of Benzoic Acid Derivatives

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Compound of Interest

Compound Name: 2-hexan-3-yloxybenzoic acid

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An in-depth evaluation of the thermochemical properties of benzoic acid and its derivatives is crucial for researchers, scientists, and professionals in drug development. These properties, including enthalpy of formation, combustion, and sublimation, provide fundamental insights into the energetic stability and intermolecular interactions of these compounds, which are vital for understanding their behavior in various chemical and biological systems. This guide presents a comparative analysis of key thermochemical data for several benzoic acid derivatives, details the experimental protocols used for these measurements, and provides a visual representation of the experimental workflow.

Quantitative Thermochemical Data

The following table summarizes the standard molar enthalpies of formation in the crystalline state ($\Delta_f H^\circ(\text{cr})$), standard molar enthalpies of sublimation ($\Delta_{\text{sub}} H^\circ$), and standard molar enthalpies of formation in the gaseous state ($\Delta_f H^\circ(\text{g})$) for benzoic acid and a selection of its derivatives at 298.15 K. These values are essential for thermochemical calculations and for understanding the influence of substituent groups on the energetic properties of the benzoic acid scaffold.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Compound	Substituent Position	$\Delta_f H^\circ(\text{cr})$ (kJ·mol ⁻¹)	$\Delta_{\text{sub}} H^\circ$ (kJ·mol ⁻¹)	$\Delta_f H^\circ(\text{g})$ (kJ·mol ⁻¹)
Benzoic Acid	-	-384.72 ± 0.17[4] [5]	91 ± 2[6]	-293.72
2-Methylbenzoic Acid	2-CH ₃	-435.5 ± 1.2	96.3 ± 1.0	-339.2
3-Methylbenzoic Acid	3-CH ₃	-438.1 ± 1.1	95.8 ± 1.0	-342.3
4-Methylbenzoic Acid	4-CH ₃	-441.2 ± 1.0	97.5 ± 1.0	-343.7
2-Nitrobenzoic Acid	2-NO ₂	-400.3 ± 1.5	110.2 ± 1.2	-290.1
3-Nitrobenzoic Acid	3-NO ₂	-418.7 ± 1.3	108.7 ± 1.1	-310.0
4-Nitrobenzoic Acid	4-NO ₂	-419.5 ± 1.4	109.8 ± 1.3	-309.7
2-Aminobenzoic Acid	2-NH ₂	-432.1 ± 1.8	115.1 ± 1.5	-317.0
3-Aminobenzoic Acid	3-NH ₂	-445.6 ± 1.7	118.2 ± 1.4	-327.4
4-Aminobenzoic Acid	4-NH ₂	-448.3 ± 1.9	120.5 ± 1.6	-327.8
Vanillic Acid	4-OH, 3-OCH ₃	-748.5 ± 1.8[2]	-	-
Methyl Vanillate	4-OH, 3-OCH ₃ , -COOCH ₃	-715.3 ± 2.1[2]	-	-
Acetovanillone	4-OH, 3-OCH ₃ , -COCH ₃	-526.1 ± 1.5[2]	-	-

Note: The gaseous phase enthalpies of formation were calculated using the relationship: $\Delta_f H^\circ(\text{g}) = \Delta_f H^\circ(\text{cr}) + \Delta_{\text{sub}} H^\circ$. Data for some derivatives were compiled from various sources and

may have different experimental uncertainties.

Experimental Protocols

The determination of the thermochemical properties listed above relies on precise calorimetric techniques. The following are detailed methodologies for the key experiments.

Combustion Calorimetry

This technique is used to determine the standard molar enthalpy of formation in the crystalline state ($\Delta_f H^\circ(\text{cr})$).

- Apparatus: A high-precision bomb calorimeter is used. Benzoic acid itself is a primary standard for the calibration of bomb calorimeters due to its well-established heat of combustion.^{[7][8][9][10]}
- Procedure:
 - A pellet of the benzoic acid derivative of a precisely known mass (typically 0.5-1.5 g) is placed in a crucible inside the calorimetric bomb.^{[3][9]}
 - A small amount of water (usually 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state.^[8]
 - The bomb is sealed and pressurized with pure oxygen to approximately 30 atmospheres.^[8]
 - The bomb is then placed in a calorimeter vessel containing a known mass of water. The entire assembly is enclosed in an insulating jacket to minimize heat exchange with the surroundings.
 - The initial temperature of the water is recorded.
 - The sample is ignited by passing an electric current through a fuse wire.
 - The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

- The corrected temperature rise is determined, and the energy equivalent of the calorimeter system (previously determined by burning a standard sample of benzoic acid) is used to calculate the heat of combustion of the sample.[7][11]
- From the heat of combustion, the standard molar enthalpy of formation in the crystalline state is calculated using Hess's law.

Sublimation Calorimetry (Transpiration Method)

The transpiration method is a common technique for determining the enthalpy of sublimation ($\Delta_{\text{sub}}H^\circ$) by measuring the vapor pressure of a solid as a function of temperature.[2]

- Apparatus: The setup consists of a temperature-controlled furnace, a saturator tube containing the sample, and a system for passing a controlled flow of an inert gas (e.g., nitrogen or argon).
- Procedure:
 - A known mass of the crystalline benzoic acid derivative is placed in the saturator tube.
 - The tube is heated to a constant, precisely known temperature in the furnace.
 - A slow, steady stream of the inert gas is passed over the sample. The gas becomes saturated with the vapor of the substance.
 - The vapor is then transported to a condenser where it is deposited and subsequently weighed.
 - The mass of the sublimed substance is determined, and the volume of the carrier gas is measured.
 - The partial pressure of the substance at that temperature is calculated using the ideal gas law.
 - This procedure is repeated at several different temperatures.
 - The enthalpy of sublimation is then determined from the slope of the line obtained by plotting the natural logarithm of the vapor pressure versus the inverse of the absolute

temperature, according to the Clausius-Clapeyron equation.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can be used to determine enthalpies of fusion and other phase transitions.^[12]

- Apparatus: A differential scanning calorimeter, which contains two pans: a sample pan and a reference pan.
- Procedure:
 - A small, accurately weighed amount of the benzoic acid derivative is placed in the sample pan. The reference pan is typically left empty.
 - The sample and reference pans are heated at a constant rate.
 - The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
 - When the sample undergoes a phase transition, such as melting, it will absorb or release heat, resulting in a peak in the DSC thermogram.
 - The area under this peak is directly proportional to the enthalpy change of the transition. By calibrating the instrument with a standard of known enthalpy of fusion, the enthalpy of fusion of the sample can be determined.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the gas-phase enthalpy of formation for a benzoic acid derivative.

Caption: Experimental workflow for determining gas-phase enthalpy of formation.

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